molecular formula C8H10INO3 B1402719 4-Iodo-2,3,6-trimethoxypyridine CAS No. 1364917-18-9

4-Iodo-2,3,6-trimethoxypyridine

Cat. No.: B1402719
CAS No.: 1364917-18-9
M. Wt: 295.07 g/mol
InChI Key: QPBDISDYFYSWIM-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2,3,6-trimethoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.

    Oxidation Products: Oxidation of methoxy groups can lead to the formation of aldehydes or carboxylic acids.

    Reduction Products: Reduction of methoxy groups can yield hydroxyl groups.

Scientific Research Applications

4-Iodo-2,3,6-trimethoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-2,3,6-trimethoxypyridine is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of iodine and methoxy groups may influence its binding affinity and specificity .

Comparison with Similar Compounds

    2,3,6-Trimethoxypyridine: Lacks the iodine atom, making it less reactive in substitution reactions.

    2-Iodo-3,5-dimethoxypyridine: Similar structure but with different positions of methoxy groups.

    3-Iodo-2,5,6-trimethoxyisonicotinaldehyde: Contains an aldehyde group, adding different reactivity.

Properties

IUPAC Name

4-iodo-2,3,6-trimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10INO3/c1-11-6-4-5(9)7(12-2)8(10-6)13-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBDISDYFYSWIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C(=C1)I)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601297127
Record name Pyridine, 4-iodo-2,3,6-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1364917-18-9
Record name Pyridine, 4-iodo-2,3,6-trimethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1364917-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 4-iodo-2,3,6-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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